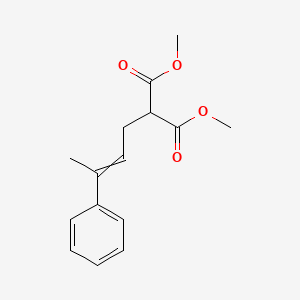
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate is an organic compound with the molecular formula C15H18O4 It is a derivative of propanedioic acid and features a phenyl group attached to a butenyl chain, which is further esterified with dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-phenylbut-2-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with a suitable phenylbutenyl halide under basic conditions. One common method is as follows:
Starting Materials: Dimethyl malonate and (E)-1-bromo-3-phenylbut-2-ene.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the dimethyl malonate, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbon of the (E)-1-bromo-3-phenylbut-2-ene, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl (3-phenylbut-2-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (3-phenylprop-2-enyl)propanedioate
- Dimethyl (1-phenylbut-2-enyl)propanedioate
- Dimethyl (3-pyridin-2-ylprop-2-enyl)propanedioate
Uniqueness
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate is unique due to its specific structural features, such as the phenyl group attached to the butenyl chain and the esterified propanedioic acid. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
654640-19-4 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
dimethyl 2-(3-phenylbut-2-enyl)propanedioate |
InChI |
InChI=1S/C15H18O4/c1-11(12-7-5-4-6-8-12)9-10-13(14(16)18-2)15(17)19-3/h4-9,13H,10H2,1-3H3 |
InChI-Schlüssel |
JYBCIYXHEMJWCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C(=O)OC)C(=O)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
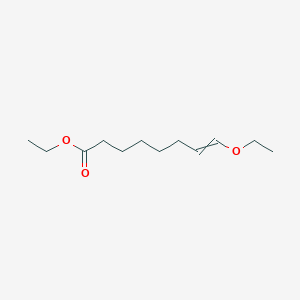
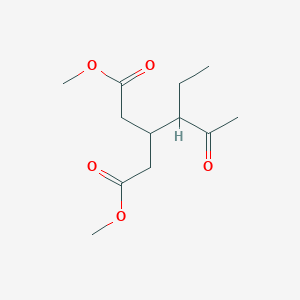
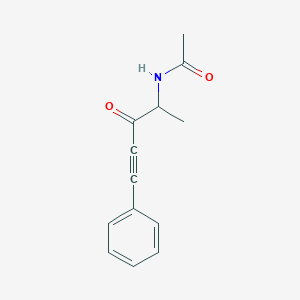
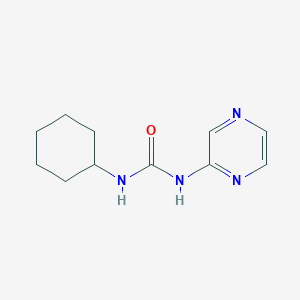
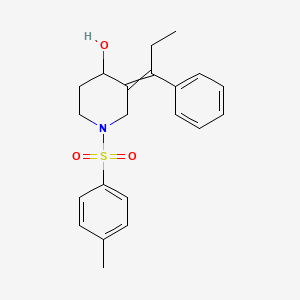
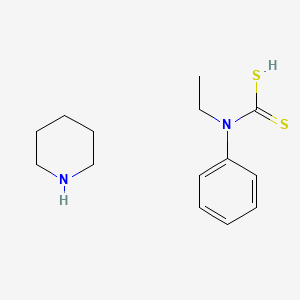
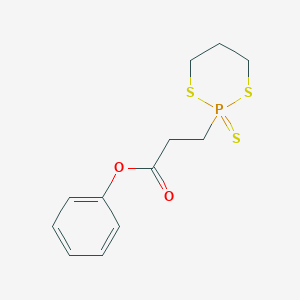
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
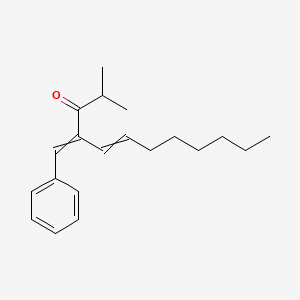
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
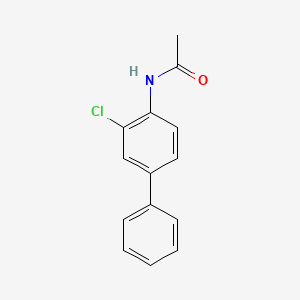
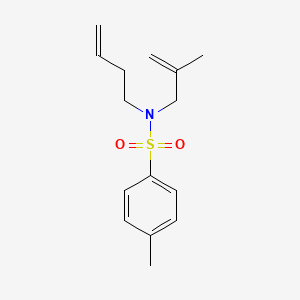
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
